![molecular formula C7H7BBrNO4 B14083218 (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid](/img/structure/B14083218.png)
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(methoxycarbonyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Scientific Research Applications
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- Phenylboronic acid
- Pyridine-4-boronic acid pinacol ester
Uniqueness
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Biological Activity
(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article provides an overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure which combines a pyridine ring with a boronic acid functional group. This structural configuration is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that boronic acids exhibit various biological activities. The following sections detail specific areas of activity for this compound.
1. Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid moiety into existing bioactive molecules can enhance their selectivity and efficacy against cancer cells.
Case Study:
A study demonstrated that derivatives of boronic acids could inhibit the proteasome, which is critical in cancer cell survival. The activity of this compound in this context remains to be fully characterized but is hypothesized to show similar effects based on structural analogs .
2. Antibacterial Properties
Boronic acids have also shown promise as antibacterial agents. They can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Research Findings:
A review highlighted that several boronic acid derivatives exhibit antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases and proteases.
Table 1: Inhibition Potency of Boronic Acids on Various Enzymes
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | p38 MAPK | TBD |
Bortezomib | Proteasome | 0.5 |
ML3403 | p38 MAPK | 0.8 |
Note: TBD indicates that the data is yet to be determined for the specific compound under investigation.
The mechanism by which this compound exerts its biological effects likely involves the formation of reversible covalent bonds with target proteins, leading to altered enzymatic activity or protein stability.
Properties
Molecular Formula |
C7H7BBrNO4 |
---|---|
Molecular Weight |
259.85 g/mol |
IUPAC Name |
(2-bromo-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |
InChI Key |
FLDFVLVNRBWYCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C(=O)OC)(O)O |
Origin of Product |
United States |
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